N-(2-hydroxy-5-methoxyphenyl)acetamide
Description
N-(2-Hydroxy-5-methoxyphenyl)acetamide is an aromatic acetamide derivative characterized by a hydroxyl group at the 2-position and a methoxy group at the 5-position on the phenyl ring (Fig. 1). This substitution pattern confers unique electronic and steric properties, influencing its physicochemical behavior and biological interactions.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(2-hydroxy-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-8-5-7(13-2)3-4-9(8)12/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
MUPYDVUZRWNTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The positions and types of substituents significantly impact solubility, acidity, and reactivity.
Key Observations :
- Methoxy vs. Nitro Groups : The 5-methoxy group in this compound enhances electron density on the aromatic ring, promoting hydrogen bonding and stability. In contrast, nitro substituents (e.g., in and ) introduce electron-withdrawing effects, increasing acidity but reducing solubility .
- Hydrogen Bonding : Intramolecular O-H···N bonds in this compound contribute to planar molecular structures and crystallinity, as seen in .
Key Observations :
- Pharmaceutical Potential: The 2-hydroxy-5-methoxy motif in this compound is structurally distinct from melatonin but shares the acetamide backbone critical for receptor interactions .
- Agrochemicals vs. Pharmaceuticals: Chloroacetamides () prioritize halogenated substituents for herbicidal activity, whereas phenolic acetamides target antioxidant or metal-chelating applications .
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